molecular formula C20H17Cl2N5O6 B11506830 N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxamide

Cat. No.: B11506830
M. Wt: 494.3 g/mol
InChI Key: ZUOQXWXFVULSQL-UHFFFAOYSA-N
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Description

“N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole core: This can be achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl groups through nucleophilic aromatic substitution.

    Amidation: Formation of the dicarboxamide moiety through reactions with appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or nitro groups.

    Reduction: Reduction of the nitro group to an amine could be a significant reaction.

    Substitution: The chloro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Potential use as a ligand in catalytic reactions.

    Material Science: Incorporation into polymers or other materials for enhanced properties.

Biology and Medicine

    Pharmacology: Investigation as a potential drug candidate for various diseases due to its structural features.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Industry: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the aromatic rings might participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N3,N5-BIS(2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE
  • N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE

Uniqueness

The presence of both 5-chloro-2-methoxyphenyl groups and the nitro group in “N3,N5-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3,5-DICARBOXAMIDE” may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

Molecular Formula

C20H17Cl2N5O6

Molecular Weight

494.3 g/mol

IUPAC Name

3-N,5-N-bis(5-chloro-2-methoxyphenyl)-1-methyl-4-nitropyrazole-3,5-dicarboxamide

InChI

InChI=1S/C20H17Cl2N5O6/c1-26-18(20(29)24-13-9-11(22)5-7-15(13)33-3)17(27(30)31)16(25-26)19(28)23-12-8-10(21)4-6-14(12)32-2/h4-9H,1-3H3,(H,23,28)(H,24,29)

InChI Key

ZUOQXWXFVULSQL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-])C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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